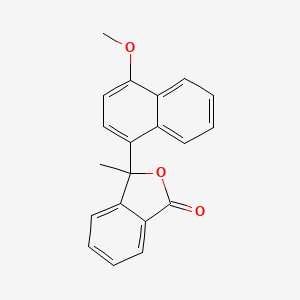![molecular formula C7H6N2O4 B12901134 1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione CAS No. 88999-95-5](/img/structure/B12901134.png)
1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione consists of a furan ring fused to a pyrimidine ring, with three keto groups at positions 2, 4, and 7, and a methyl group at position 1.
Métodos De Preparación
The synthesis of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the reaction of substituted aromatic or heteroaromatic aldehydes with barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in water under ultrasonic conditions . This catalyst-free, one-pot multicomponent reaction offers several advantages, including shorter reaction times, high yields, and eco-friendly conditions.
Another method involves the refluxing of an ethanolic solution of the starting materials with phenyl hydrazine, leading to the formation of the desired compound . This method also provides good yields and is relatively straightforward.
Análisis De Reacciones Químicas
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. It has also been investigated for its anti-inflammatory and antibacterial properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly in the context of cancer research.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells.
Comparación Con Compuestos Similares
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be compared with other similar compounds, such as:
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound also contains a pyrimidine ring fused to another heterocycle and exhibits similar biological activities.
Pyrazolopyridopyrimidine-diones: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
The uniqueness of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
88999-95-5 |
|---|---|
Fórmula molecular |
C7H6N2O4 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
1-methyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C7H6N2O4/c1-9-4-3(2-13-6(4)11)5(10)8-7(9)12/h2H2,1H3,(H,8,10,12) |
Clave InChI |
QKMPESGMJHLIDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(COC2=O)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


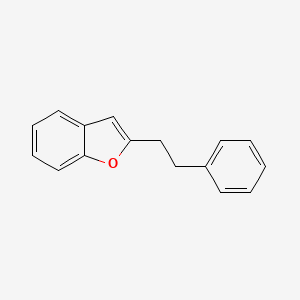
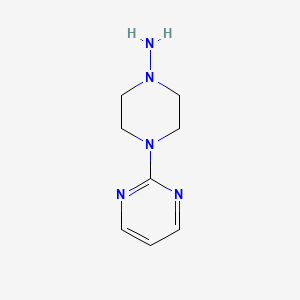
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
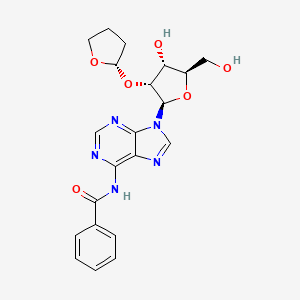
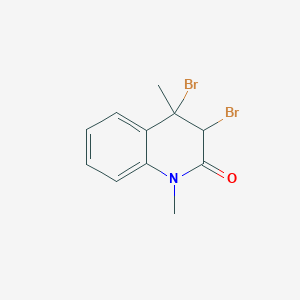
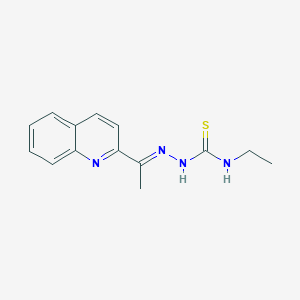
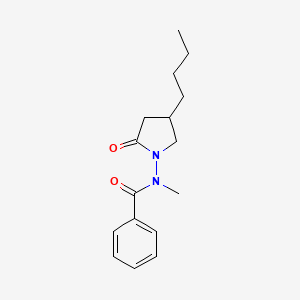
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
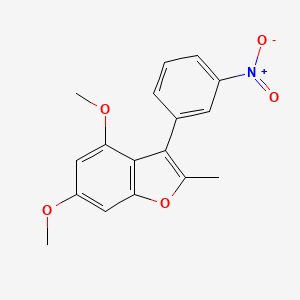
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)

![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
